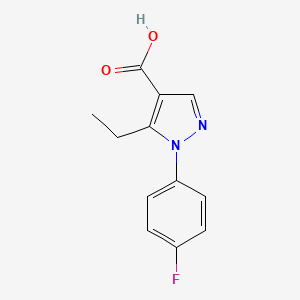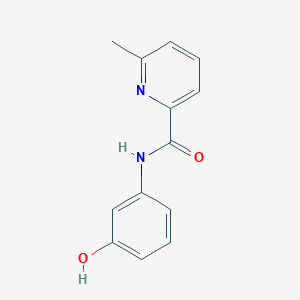
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide
Descripción general
Descripción
“N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an amide functional group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen . The “3-hydroxyphenyl” part suggests the presence of a phenyl group (a six-membered carbon ring, indicative of a benzene derivative) with a hydroxyl group (-OH) attached .
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, aromatic hydroxy acid compounds can be synthesized through nucleophilic substitution reactions of trimelitic dianhydrides with corresponding aminophenol .Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” would likely involve a pyridine ring attached to an amide group, with a phenyl ring substituted with a hydroxyl group attached to the nitrogen of the amide . The exact structure would depend on the specific locations of these substitutions.Chemical Reactions Analysis
The chemical reactions involving “N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” would likely depend on the reactivity of the functional groups present. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” would depend on its molecular structure. For instance, the presence of the polar amide and hydroxyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- A study by Chu et al. (2021) highlights a synthetic route for compounds with features similar to c-Met inhibitors, emphasizing the '5 atoms regulation' and the importance of long chains capable of forming hydrogen bonds, which are crucial for biological activity (Chu, Rao, Zheng, & Xu, 2021). This underscores the compound's relevance in designing inhibitors targeting specific enzymes or receptors.
- Schroeder et al. (2009) discuss the development of Met kinase inhibitors, demonstrating the structural optimization process for improved enzyme potency and solubility (Schroeder et al., 2009). This research indicates the potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide analogs in cancer therapy due to the critical role of Met kinase in oncogenesis.
Quantum Chemical Calculations and Antioxidant Properties
- Volod’kin et al. (2011) employed quantum-chemical calculations to study the properties of antioxidants, providing a basis for predicting the behavior of structurally related compounds in biological environments (Volod’kin, Zaikov, Kurkovskaya, & Burlakova, 2011). This approach can be applied to explore the antioxidant potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives.
Catalysis and Synthetic Utility
- Takács et al. (2007) explored the aminocarbonylation of iodopyridines, leading to N-substituted nicotinamides and related compounds of biological importance (Takács, Jakab, Petz, & Kollár, 2007). This research highlights the compound's utility in synthetic chemistry, particularly in the formation of complex molecules for pharmaceutical applications.
Material Science and NLO Properties
- Jayarajan et al. (2019) synthesized and characterized compounds for their nonlinear optical (NLO) properties and conducted molecular docking studies to explore potential anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019). This suggests the possibility of utilizing N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives in developing materials with specific optical properties or therapeutic agents.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The compound’s interaction with its targets could lead to changes in cellular processes, signaling pathways, or gene expression.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, such as the glycerolipid and glycerophospholipid metabolism, thermogenesis, and caffeine metabolism . These pathways play crucial roles in cellular energy production, lipid metabolism, and cellular response to stress.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and antimicrobial effects . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as other drugs or metabolites, can influence the compound’s pharmacokinetics and pharmacodynamics.
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide” would likely involve further exploration of its properties and potential applications. This could include studying its biological activity, developing methods for its synthesis, and investigating its potential uses in various fields .
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-7-12(14-9)13(17)15-10-5-3-6-11(16)8-10/h2-8,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBRLBMHYTJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1414755.png)

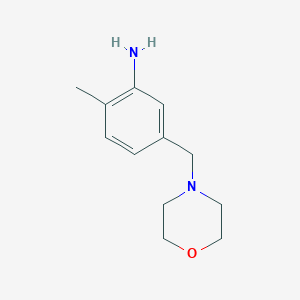


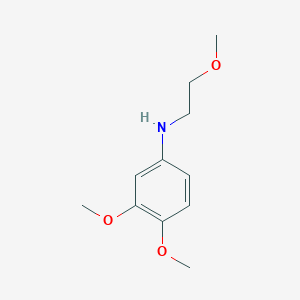
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)
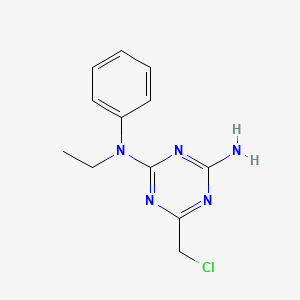
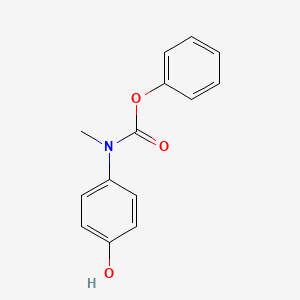
![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

